Cinnamamide, N-methyl-3,4-methylenedioxythio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamamide, N-methyl-3,4-methylenedioxythio-: is a synthetic organic compound derived from cinnamic acid It is characterized by the presence of a cinnamoyl group attached to an amide moiety, with additional functional groups that contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cinnamamide derivatives, including N-methyl-3,4-methylenedioxythio-cinnamamide, typically involves the reaction of methyl cinnamates with amines. One efficient method utilizes Lipozyme® TL IM as a catalyst in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl cinnamate:amine) at 45°C for about 40 minutes . This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle the catalyst.
Industrial Production Methods: Industrial production of cinnamamide derivatives can be scaled up using continuous-flow microreactor technology. This approach allows for precise control of reaction conditions, leading to high yields and consistent product quality. The use of biocatalysis in industrial settings also aligns with green chemistry principles, reducing the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnamamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert cinnamamides to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cinnamamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamic acid derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Cinnamamide derivatives have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of cinnamamide derivatives involves their interaction with specific molecular targets and pathways. For instance, some cinnamamide compounds inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is achieved through binding to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity . Additionally, cinnamamide derivatives may interact with other enzymes and receptors, contributing to their diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Cinnamic Acid: The parent compound from which cinnamamide derivatives are synthesized.
Cinnamates: Esters of cinnamic acid with various alcohols.
Cinnamyl Alcohol: An alcohol derivative of cinnamic acid.
Comparison: Cinnamamide derivatives are unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to cinnamic acid and its esters. The amide group enhances the compound’s stability and allows for diverse chemical modifications, making cinnamamide derivatives more versatile in medicinal chemistry .
Eigenschaften
CAS-Nummer |
88167-11-7 |
---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H11NO2S/c1-12-11(15)5-3-8-2-4-9-10(6-8)14-7-13-9/h2-6H,7H2,1H3,(H,12,15)/b5-3+ |
InChI-Schlüssel |
JPAGBGJUOWRAFP-HWKANZROSA-N |
Isomerische SMILES |
CNC(=S)/C=C/C1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CNC(=S)C=CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.